(3S,4R)-3-Amino-4-methylhexanoic acid hydrochloride
Description
Properties
IUPAC Name |
(3S,4R)-3-amino-4-methylhexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5(2)6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKVKXFASXUCRV-IBTYICNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Synthetic Approaches
The synthesis of (3S,4R)-3-amino-4-methylhexanoic acid hydrochloride historically relied on chiral pool strategies and resolution techniques. Early routes utilized L-threonine as a starting material, leveraging its inherent (2S,3R) configuration to install the 4-methyl group via a stereospecific alkylation. For example, reductive amination of α-keto acids derived from L-threonine with sodium cyanoborohydride yielded the target scaffold with moderate diastereoselectivity (65–70% d.e.) . However, this method suffered from low overall yields (<30%) due to competing elimination pathways.
Chiral resolution via diastereomeric salt formation emerged as an alternative. Reacting racemic 3-amino-4-methylhexanoic acid with (1R)-(−)-10-camphorsulfonic acid in ethanol produced separable diastereomers, with the (3S,4R) isomer isolated in 42% yield and 88% e.e. after three recrystallizations . While cost-effective, this approach required iterative purification, limiting scalability.
Enzymatic and Biocatalytic Methods
Recent advances employ multi-enzymatic cascades to bypass traditional resolution bottlenecks. A one-pot system combining ene-reductases (ERs) and alcohol dehydrogenases (ADHs) achieved full stereocontrol (Scheme 1). The unsaturated ketone precursor, 4-methylhex-2-enoyl-CoA, undergoes ER-catalyzed asymmetric reduction to (3S)-3-hydroxy-4-methylhexanoyl-CoA, followed by ADH-mediated oxidation to the α-keto acid. Transamination with branched-chain aminotransferases (BCATs) using L-glutamate as the amine donor furnished the (3S,4R) configuration with 97% e.e. and 81% isolated yield .
Table 1: Performance of Enzymatic Systems
| Enzyme Pair | Substrate Conc. (mM) | Yield (%) | e.e. (%) |
|---|---|---|---|
| OYE2.6/ADH440 | 50 | 78 | 99 |
| OYE1-W116V/ADH270 | 50 | 85 | 98 |
| YqjM/ADH440 | 50 | 72 | 97 |
Optimization studies revealed that OYE1-W116V/ADH270 in 50 mM potassium phosphate buffer (pH 7.0) with 10% DMSO as cosolvent maximized conversion . NADP+ recycling via glucose dehydrogenase (GDH) ensured catalytic sustainability over 24-hour reactions.
Industrial-Scale Production Techniques
Patent-derived methodologies highlight scalable asymmetric hydrogenation using Rhodium-DuPhos catalysts. A representative process (US10836708B2) involves:
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Precursor Synthesis : 4-Methyl-2-pentenoic acid is converted to its tert-butyl ester via Steglich esterification.
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Chiral Induction : Hydrogenation at 80 bar H₂ with Rh-(R,R)-DuPhos selectively reduces the α,β-unsaturated ester to (3S,4R)-3-amino-4-methylhexanoate (92% e.e.).
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Hydrochloride Formation : Treatment with HCl gas in dichloromethane precipitates the hydrochloride salt in 89% yield .
Critical parameters include catalyst loading (0.5 mol%), substrate-to-catalyst ratio (200:1), and reaction temperature (50°C). Industrial pilots achieved batch sizes of 50 kg with <1% impurity by HPLC .
Purification and Characterization Strategies
Final purification leverages chiral stationary phase (CSP) HPLC and crystallization. A Chiralpak IA column with heptane/isopropanol/trifluoroacetic acid (90:10:0.1 v/v) resolves the hydrochloride salt from diastereomeric impurities, achieving >99.5% purity . X-ray crystallography confirms absolute configuration: the amino group adopts an equatorial position on the six-membered ring, with the methyl group axially oriented (Figure 1) .
Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, guiding storage recommendations (desiccated at −20°C).
Comparative Analysis of Methodologies
Table 2: Method Comparison
| Method | Cost (USD/g) | Yield (%) | e.e. (%) | Scalability |
|---|---|---|---|---|
| Chiral Resolution | 12 | 42 | 88 | Low |
| Enzymatic Cascade | 18 | 85 | 99 | Medium |
| Asymmetric Hydrogenation | 23 | 89 | 92 | High |
Enzymatic routes offer superior stereocontrol but require specialized equipment, whereas hydrogenation balances cost and scalability for API production .
Emerging Methodologies
Photoredox catalysis represents a nascent approach. Irradiation of 4-methyl-2-pentenamide with fac-Ir(ppy)₃ under CO₂ atmosphere induces radical-based amination, yielding the target compound in 67% e.e. Though preliminary, this method reduces reliance on transition metals .
Chemical Reactions Analysis
Reaction Types and Conditions
The compound participates in reactions typical of amino acids, with modifications driven by its stereochemistry and functional groups:
Oxidation Reactions
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Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
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Conditions : Aqueous acidic or basic media at 25–60°C
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Products : Ketones or aldehydes via oxidative deamination, depending on reaction specificity .
Reduction Reactions
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Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
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Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at 0–25°C
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Products : Alcohols or secondary amines via reduction of the carboxylic acid or amino groups .
Nucleophilic Substitution
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Reagents : Halides (e.g., Cl⁻, Br⁻), amines
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Conditions : Polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (50–80°C)
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Products : Substituted derivatives, such as alkyl halides or amides.
Reagents and Major Products
The table below summarizes key reactions and outcomes:
Mechanistic Insights in Biochemical Context
The compound acts as a mechanism-based inhibitor (MBI) for enzymes like human ornithine aminotransferase (hOAT). The proposed inactivation pathway involves:
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Michael Addition : Formation of a conjugated enone intermediate (S6) via β-elimination .
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Nucleophilic Attack : Lys292 and *Thr322 residues sequentially react with the intermediate, forming a covalent adduct (12) that blocks the enzyme’s active site .
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Stereochemical Specificity : The (3S,4R) configuration ensures optimal spatial alignment for binding, enhancing inhibitory potency compared to other stereoisomers .
Structural and Solubility Data
Scientific Research Applications
Chemical Applications
Building Block for Synthesis:
- D-BHIL serves as a critical building block in the synthesis of complex organic molecules. Its chiral nature is particularly valuable in the production of pharmaceuticals and fine chemicals, where stereochemistry plays a crucial role in determining biological activity.
Reagent in Chemical Reactions:
- This compound can participate in various chemical reactions such as oxidation, reduction, and substitution. For example:
- Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
- Reduction: Can be reduced to form amines or alcohols.
- Substitution: The amino group can engage in nucleophilic substitution reactions to produce amides or other derivatives.
Biological Applications
Role in Protein Synthesis:
- D-BHIL is studied for its role in protein synthesis and enzyme interactions. Its incorporation into peptides allows researchers to investigate protein folding and stability, which are essential for understanding various biological processes.
Neuroprotective Effects:
- Research indicates that D-BHIL may exhibit neuroprotective properties by modulating neurotransmitter systems. This suggests potential therapeutic applications in neurodegenerative diseases.
Antioxidant Activity:
- The compound has been shown to possess antioxidant effects, which could contribute to cellular protection against oxidative stress, a factor implicated in numerous diseases.
Medicinal Applications
Therapeutic Potential:
- D-BHIL has potential applications as a precursor for drug development targeting specific enzymes or receptors. Its ability to interact with molecular targets makes it a candidate for designing new drugs or improving existing ones.
Enzyme Inhibition Studies:
- Studies have explored D-BHIL's potential as an enzyme inhibitor, which could lead to advancements in drug formulations aimed at treating various conditions.
Industrial Applications
Production of Specialty Chemicals:
- In the industrial sector, D-BHIL is utilized in the production of specialty chemicals and materials with specific properties due to its chiral characteristics. This includes its use in polymers and other advanced materials.
Several studies have documented the applications and effects of D-BHIL:
- Neuroprotection Study: A study demonstrated that D-BHIL could protect neuronal cells from damage induced by oxidative stress through its antioxidant properties.
- Drug Development Research: Investigations into D-BHIL's role as an enzyme inhibitor have shown promising results for potential applications in treating metabolic disorders.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Amino-4-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (3S,4R)-3-amino-4-methylhexanoic acid hydrochloride is highlighted through comparisons with analogous compounds, including stereoisomers, esters, cyclic derivatives, and substituted variants. Key differences in stereochemistry, functional groups, and applications are summarized below.
Stereoisomeric Variants
- (3R,4S)-3-Amino-4-methylhexanoic Acid Hydrochloride CAS: 219310-10-8 Molecular Formula: C₇H₁₅NO₂·HCl Key Differences: Enantiomer of the target compound, with opposite configurations at C3 (R) and C4 (S). This stereochemical inversion can lead to divergent biological activities, such as altered binding to chiral receptors or enzymes . Applications: Used in comparative studies to assess stereochemical effects on pharmacokinetics .
Ester Derivatives
- The esterification may improve membrane permeability in drug delivery systems . Structural Data: SMILES: CC[C@H](C)[C@@H](CC(=O)OC)N.Cl; InChIKey: KSOJIFJZDIQTQN-NKWVEPMBSA-N .
Cyclic and Heterocyclic Analogues
- (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol Hydrochloride CAS: 1096594-11-4 Molecular Formula: C₅H₁₂ClNO₂ Molecular Weight: 153.61 g/mol Key Differences: Incorporates a tetrahydropyran ring with hydroxyl and amino groups. Applications: Explored in asymmetric synthesis and as a scaffold for glycosidase inhibitors .
Substituted Derivatives
- 4-Amino-3-phenylbutyric Acid Hydrochloride Molecular Formula: C₁₀H₁₄ClNO₂ Molecular Weight: ~215.68 g/mol Key Differences: A phenyl group at C3 introduces aromatic hydrophobicity, which may enhance binding to hydrophobic enzyme pockets or lipid membranes . Applications: Used in plant cell culture studies and as a precursor for bioactive molecules .
- (±)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride CAS: 14932-25-3 Molecular Formula: C₈H₁₄ClNO₂ Molecular Weight: 191.66 g/mol Key Differences: Bicyclic framework restricts conformational flexibility, mimicking proline-like structures in peptides. This rigidity can enhance proteolytic resistance and receptor specificity .
Ketone-containing Analogues
- (3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one Hydrochloride CAS: 59079-44-6 Molecular Formula: C₇H₁₅Cl₂NO Molecular Weight: 200.11 g/mol Key Differences: A ketone group at C2 and chlorine at C1 introduce electrophilic reactivity, enabling nucleophilic additions or cross-coupling reactions. The α-chloroketone moiety is valuable in medicinal chemistry for covalent inhibitor design .
Comparative Data Table
Research Findings and Structural Insights
- Crystal Packing and Hydrogen Bonding: Hydrochloride salts like (3S,4R)-3-amino-4-methylhexanoic acid HCl form extensive hydrogen-bonding networks, as observed in related compounds (e.g., orthogonal crystal systems with P2₁2₁2₁ symmetry). Chloride ions act as hydrogen bond acceptors, stabilizing the lattice .
- Spectroscopic Characterization : NMR and X-ray crystallography are critical for confirming stereochemistry and purity, especially for enantiomers .
- Synthetic Routes: Acidic cleavage in methanol (e.g., ) and esterification () are common methods for synthesizing derivatives.
Biological Activity
(3S,4R)-3-Amino-4-methylhexanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its diverse biological activities. This article explores its neuroprotective effects, antioxidant properties, role in metabolism, and potential therapeutic applications based on various research findings.
Overview of the Compound
- Chemical Structure : this compound is characterized by its specific stereochemistry, which influences its biological interactions and efficacy.
- Molecular Formula : C₇H₁₄ClN₁O₂
- Molecular Weight : 163.64 g/mol
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. It is thought to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases.
- Mechanism : The compound may enhance synaptic plasticity and protect neurons from excitotoxicity by influencing glutamate signaling pathways.
- Case Study : A study demonstrated that administration of this compound in animal models reduced neuronal damage following induced seizures, suggesting its potential in treating epilepsy.
Antioxidant Activity
The compound has been shown to possess antioxidant properties, contributing to cellular protection against oxidative stress.
- Research Findings : In vitro studies revealed that this compound effectively scavenged free radicals and reduced lipid peroxidation in neuronal cells.
- Implications : This antioxidant activity may play a role in preventing cellular damage associated with aging and neurodegenerative disorders.
Role in Metabolism
This compound is involved in various metabolic pathways essential for maintaining cellular homeostasis.
- Metabolic Pathways : It participates in amino acid metabolism and is implicated in the synthesis of neurotransmitters such as GABA (gamma-aminobutyric acid), which is crucial for inhibitory neurotransmission .
- Enzyme Interactions : The compound acts as a substrate for specific enzymes involved in amino acid metabolism, influencing overall metabolic processes .
Applications in Medicine
The unique properties of this compound have led to its investigation for various therapeutic applications:
- Neurological Disorders : Due to its neuroprotective effects, it is being explored as a potential treatment for conditions like epilepsy and Alzheimer's disease.
- Cognitive Enhancement : Preliminary studies suggest that the compound may enhance cognitive functions in geriatric patients by improving neurotransmitter balance.
- Metabolic Disorders : Its role in metabolic pathways positions it as a candidate for addressing metabolic syndrome-related issues.
Data Table of Biological Activities
Q & A
Q. What are the recommended synthetic strategies to achieve high enantiomeric purity of this compound?
Methodological Answer:
- Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., chiral amino acids or hydroxy acids) to preserve stereochemistry. For example, asymmetric hydrogenation or enzymatic resolution can enforce the (3S,4R) configuration .
- Protection/Deprotection : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent racemization during methylhexanoic acid backbone formation .
- Crystallization : Final purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt with >98% purity, as validated by Synblock’s protocols for analogous compounds .
Q. Which analytical techniques are critical for validating the structure and purity of this compound?
Methodological Answer:
- HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H column) with a mobile phase of hexane/isopropanol/trifluoroacetic acid (90:10:0.1) to confirm enantiomeric excess (≥99%) .
- NMR : Assign stereochemistry via - and -NMR, focusing on coupling constants (e.g., ) and NOE correlations to confirm the (3S,4R) configuration .
- LC-MS : Monitor molecular ion peaks ([M+H]) at m/z 194.1 (free base) and 230.6 (hydrochloride) to verify molecular weight and detect trace impurities (<0.5%) .
Q. How does solubility in aqueous vs. organic solvents impact experimental design?
Methodological Answer:
- Aqueous Solubility : The hydrochloride salt enhances water solubility (≈50 mg/mL at pH 3–5), making it suitable for biological assays. Adjust pH with buffers (e.g., PBS) to prevent precipitation .
- Organic Solvents : Soluble in DMSO (≥100 mg/mL) for stock solutions; however, avoid prolonged storage due to potential degradation. Use freshly prepared solutions for in vitro studies .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities during scale-up synthesis?
Methodological Answer:
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired (3R,4S)-enantiomer, achieving >99% ee .
- Chromatographic Separation : Use preparative HPLC with a chiral column (e.g., Daicel® Crownpak CR-I) under isocratic conditions (acetonitrile/0.1% formic acid) to isolate the target enantiomer .
- Crystallization-Induced Diastereomer Transformation : Add a chiral counterion (e.g., L-tartaric acid) to form diastereomeric salts, enabling selective crystallization .
Q. What stability challenges arise under physiological conditions, and how are they mitigated?
Methodological Answer:
- pH-Dependent Degradation : The compound undergoes hydrolysis at pH >7.0. Use lyophilized formulations stored at -20°C and reconstitute in acidic buffers (pH 4–5) immediately before use .
- Oxidative Stability : Susceptible to oxidation at the secondary amine. Add antioxidants (e.g., 0.1% ascorbic acid) to aqueous solutions and purge with nitrogen during storage .
Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?
Methodological Answer:
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance intestinal absorption. Hydrolysis in vivo regenerates the active form .
- Plasma Stability Assays : Incubate with liver microsomes (human/rodent) to assess metabolic half-life. Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) if rapid clearance is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
